molecular formula C9H8ClNO4S B6215374 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide CAS No. 2742659-89-6

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6215374
CAS No.: 2742659-89-6
M. Wt: 261.7
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Description

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is a synthetic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a thiophene ring substituted with a chloro group and a carboxamide group, which is further linked to a dioxolane moiety. The unique structure of this compound makes it a subject of study for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the thiophene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the dioxolane moiety.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted thiophene derivatives, while oxidation or reduction can modify the dioxolane ring.

Scientific Research Applications

5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide involves its interaction with Factor Xa. The compound binds to the active site of Factor Xa, inhibiting its activity and thus preventing the conversion of prothrombin to thrombin, a crucial step in blood coagulation . This inhibition is facilitated by the interaction of the chlorothiophene moiety with the S1 subsite of Factor Xa, ensuring high affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide lies in its specific structure, which allows for effective inhibition of Factor Xa. Its combination of a chloro-substituted thiophene ring and a dioxolane moiety provides a distinct pharmacophore that is not commonly found in other Factor Xa inhibitors.

Properties

CAS No.

2742659-89-6

Molecular Formula

C9H8ClNO4S

Molecular Weight

261.7

Purity

95

Origin of Product

United States

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